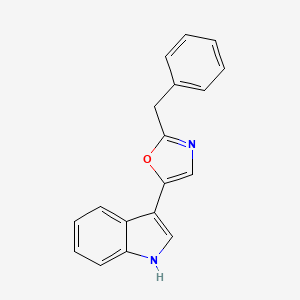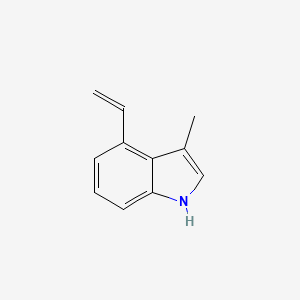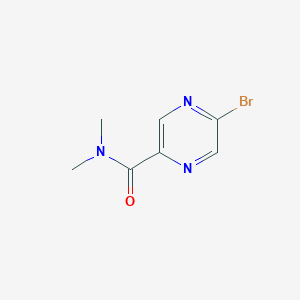
Pimprinaphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimprinaphine is an indole alkaloid that belongs to the class of naturally occurring 5-(3-indolyl)oxazoles. It was originally isolated from the filtrates of cultures of Streptomyces pimprina in 1963 . This compound is structurally related to other natural products such as pimprinine, pimprinethine, and streptochlorin .
Méthodes De Préparation
Pimprinaphine can be synthesized through various synthetic routes. One common method involves the fermentation of Streptomyces pimprina, followed by extraction and purification processes . The fermentation is typically carried out in a medium containing meat extract, polypeptone, glucose, and sodium chloride. After fermentation, the mycelia are harvested and extracted with acetone. The acetone extract is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound .
Analyse Des Réactions Chimiques
Pimprinaphine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Pimprinaphine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, this compound and its derivatives have shown promising antifungal, cytotoxic, and anti-inflammatory activities . These compounds have been studied for their potential use in treating fungal infections, cancer, and inflammatory diseases . In industry, this compound derivatives are being explored for their potential use as agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of pimprinaphine involves its interaction with specific molecular targets and pathways. This compound and its derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mast cell degranulation . These activities are believed to contribute to their anti-inflammatory and cytotoxic effects. Additionally, molecular docking studies have suggested that this compound derivatives can bind to leucyl-tRNA synthetase, which may explain their antifungal activity .
Comparaison Avec Des Composés Similaires
Pimprinaphine is structurally similar to other indole alkaloids such as pimprinine, pimprinethine, and streptochlorin . While these compounds share a common indole-oxazole core, they differ in their substituents and biological activities. For example, streptochlorin, a 4-chloro-analogue of pimprinine, has shown potent antifungal and anti-inflammatory activities . This compound, on the other hand, has demonstrated a broader spectrum of biological activities, including cytotoxic and anti-inflammatory effects . This uniqueness makes this compound a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H14N2O |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-benzyl-5-(1H-indol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)10-18-20-12-17(21-18)15-11-19-16-9-5-4-8-14(15)16/h1-9,11-12,19H,10H2 |
Clé InChI |
LFWCVFAPGCFWSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=C(O2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)





![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)



